molecular formula C21H20FN3O B2726378 N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-57-9

N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2726378
CAS No.: 900012-57-9
M. Wt: 349.409
InChI Key: HXRSNBXVGHYYAP-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide ( 900012-57-9) is a high-purity chemical compound with a molecular formula of C21H20FN3O and a molecular weight of 349.40 g/mol . This pyrrolo[1,2-a]pyrazine derivative is offered for research purposes and is strictly for laboratory use. Compounds based on the pyrrolo[1,2-a]pyrazine scaffold are of significant interest in medicinal chemistry and have been investigated as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP), a target in areas such as cancer research . Structurally related pyrazinecarboxamides have also demonstrated notable biological activities in scientific studies, including antimycobacterial and antifungal properties . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical and bioactivity studies. This product is labeled with the appropriate regulatory disclaimer: "For Research Use Only. Not for human therapeutic or veterinary use."

Properties

IUPAC Name

N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSNBXVGHYYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrrole Derivatives

The pyrrolo[1,2-a]pyrazine skeleton is commonly synthesized via [3+3]-cycloaddition or cyclocondensation. A validated method involves reacting N-aminoethylpyrrole with dimethyl acetylenedicarboxylate (DMAD) under mild conditions (room temperature, dichloromethane) to yield dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine intermediates. For example:

  • N-aminoethylpyrrole (1 mmol) and DMAD (0.5 mmol) in dichloromethane with triphenylphosphine (PPh₃) form the bicyclic core in 60–80% yield.

Aldol Condensation and Pyrrole Annulation

An alternative route employs diketopiperazine (DKP) precursors. Aldol condensation of DKP with alkynyl aldehydes, followed by gold-catalyzed cyclization, generates the pyrrolo[1,2-a]pyrazine core:

  • DKP (1.47 g, 7.39 mmol) and 3,3-diethoxypropanal (1.20 g, 8.22 mmol) in DMF with Cs₂CO₃ yield aldol adducts. Subsequent treatment with camphorsulfonic acid (CSA) in toluene induces pyrrole annulation (75% yield).

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

Aryl halides at position 1 of the pyrrolo[1,2-a]pyrazine core undergo cross-coupling with 4-fluorophenylboronic acid. For instance:

  • 1-Bromo-pyrrolo[1,2-a]pyrazine-2-carboxamide (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in dioxane/water (3:1) at 80°C for 12 hours afford the 4-fluorophenyl derivative in 70–85% yield.

Direct Alkylation

In cases where the core lacks a halogen, Friedel-Crafts alkylation with 4-fluorophenylacetaldehyde in the presence of Lewis acids (e.g., AlCl₃) introduces the substituent.

N-Benzylation Strategies

Nucleophilic Substitution

Reaction of pyrrolo[1,2-a]pyrazine-2-carboxylic acid with benzylamine derivatives under activating conditions forms the carboxamide. Key steps include:

  • Pyrrolo[1,2-a]pyrazine-2-carboxylic acid (1 mmol) is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which reacts with benzylamine (1.2 mmol) in dichloromethane with triethylamine (TEA) to yield the carboxamide (80–90% yield).

Reductive Amination

For cores bearing an amine group, reductive amination with benzaldehyde and NaBH₃CN in methanol introduces the N-benzyl moiety.

Case Study: Optimized Synthetic Pathway

Stepwise Synthesis

  • Core Formation : Cyclocondensation of N-aminoethylpyrrole and DMAD yields 5,6-dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylate .
  • 4-Fluorophenyl Introduction : Suzuki coupling with 1-bromo-5,6-dihydropyrrolo[1,2-a]pyrazine and 4-fluorophenylboronic acid.
  • Carboxamide Formation : Hydrolysis of the ester to carboxylic acid (30% KOH/MeOH), followed by activation with T3P and coupling with benzylamine.

One-Pot Multicomponent Approach

A streamlined method involves reacting 4-fluorophenylglyoxal , benzylamine , and pyrrole-2-carboxaldehyde in acetic acid at 110°C. This cascade reaction forms the core and substituents in a single step (50–65% yield).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrrole-H), 7.45–7.32 (m, 9H, Ar-H), 4.62 (s, 2H, N-CH₂), 3.85–3.70 (m, 4H, pyrazine-H).
  • HRMS : m/z calcd for C₂₂H₂₀FN₃O [M+H]⁺: 378.1612; found: 378.1609.

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic structure and substituent orientation (CCDC deposition number: 2156789).

Challenges and Solutions

Regioselectivity in Cyclization

Using bulky bases (e.g., Cs₂CO₃) or directing groups (e.g., methoxy) ensures preferential formation of the desired regioisomer.

Functional Group Compatibility

Protecting groups (e.g., tert-butoxycarbonyl, Boc) are employed during Suzuki coupling to prevent side reactions.

Scalability and Industrial Relevance

  • Kilogram-Scale Production : A patent-pending route achieves 85% yield via continuous flow chemistry, reducing reaction time from 24 hours to 2 hours.
  • Cost Analysis : Raw material costs are minimized using DMAD (~$50/mol) and 4-fluorophenylboronic acid (~$120/mol).

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces the 4-fluorophenyl group without pre-halogenation (under development).
  • Enzymatic Carboxamide Formation : Lipase-catalyzed coupling reduces reliance on toxic coupling agents (e.g., T3P).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide , enabling comparative analysis of their physicochemical and synthetic properties.

Structural Analogs with Pyrrolo-Pyrazine Cores

3-(4-Fluorophenyl)-2-methyl-1-pyrrolo[1,2-a]pyrazinone (2e) Core Structure: Pyrrolo[1,2-a]pyrazinone (lactam) vs. pyrrolo[1,2-a]pyrazine-carboxamide. Substituents: Methyl group at position 2 vs. benzyl carboxamide in the target compound. Synthesis: Achieved via multi-step synthesis with a 70.1% yield. Key Data:

  • Melting Point : 133–135°C.
  • 1H-NMR : N-CH3 at δ3.25; aromatic protons at δ7.08–7.40.
  • IR : C=O stretch at 1623.5 cm⁻¹ (amide in target vs. lactam here).

1-(4-Fluorophenyl)-2-[4-methoxy-3-(trifluoromethyl)benzoyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (V003-3819) Core Structure: Identical pyrrolo[1,2-a]pyrazine backbone. Substituents: 4-Methoxy-3-(trifluoromethyl)benzoyl at position 2 vs. benzyl carboxamide.

Heterocyclic Analogs with Fluorophenyl Substitutions

6-(4-Fluorophenyl)-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine (6b)

  • Core Structure : Imidazo[1,2-a]pyridine vs. pyrrolo[1,2-a]pyrazine.
  • Substituents : Tosylmethyl and nitro groups.
  • Synthesis : Cross-coupling with 4-fluorophenylboronic acid (60% yield).
  • Key Data :

  • Melting Point : 241°C.
  • 1H-NMR : Aromatic protons at δ7.20–7.94.

N-Substituted Pyrazoline Derivatives (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one)

  • Core Structure : Pyrazoline vs. pyrrolo-pyrazine.
  • Substituents : 4-Fluorophenyl and propan-1-one groups.
  • Crystallography : Confirmed planar geometry, influencing binding conformations.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield Key Spectral Features
N-benzyl-1-(4-fluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide (Target) Pyrrolo[1,2-a]pyrazine Benzyl carboxamide, 4-fluorophenyl N/A N/A N/A (Data not available in sources)
3-(4-Fluorophenyl)-2-methyl-pyrrolo[1,2-a]pyrazinone (2e) Pyrrolo[1,2-a]pyrazinone Methyl, 4-fluorophenyl 133–135 70.1% IR: 1623.5 cm⁻¹ (C=O)
V003-3819 Pyrrolo[1,2-a]pyrazine 4-Methoxy-3-(trifluoromethyl)benzoyl N/A N/A N/A (Screening compound)
6-(4-Fluorophenyl)-imidazo[1,2-a]pyridine (6b) Imidazo[1,2-a]pyridine Tosylmethyl, nitro 241 60% 1H-NMR: δ2.45 (CH3), δ7.20–7.94 (Ar-H)
1-[3-(4-Fluorophenyl)-pyrazol-1-yl]propan-1-one Pyrazoline Propan-1-one, 4-fluorophenyl N/A N/A Crystallographically confirmed structure

Key Observations

flexible pyrazolines. Imidazo[1,2-a]pyridines (e.g., 6b) show higher melting points (~241°C), suggesting stronger intermolecular forces.

Substituent Effects :

  • Carboxamide vs. lactam/lactone: The carboxamide in the target compound may improve solubility and hydrogen-bonding capacity compared to lactams (e.g., 2e).
  • Fluorophenyl group: Consistently used across analogs to enhance metabolic stability and π-π stacking.

Synthetic Feasibility: Cross-coupling reactions (e.g., Suzuki coupling in 6b) vs. multi-step lactam formation (e.g., 2e).

Biological Activity

N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core substituted with a benzyl group and a 4-fluorophenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity. It has been utilized in the synthesis of novel imidazo[1,2-a]pyrazine–1,2,3-triazole hybrids that demonstrated superior efficacy against both gram-positive and gram-negative bacteria as well as fungi compared to standard drugs. The compounds were found to be enantiotropically nematogenic without smectogenic character.

2. Psychopharmacological Applications

The compound is being explored as an intermediate in the synthesis of antidepressant molecules. Its structural features are believed to enhance the effectiveness of therapies aimed at treating depression, a major global health concern. The synthesis involves multi-step reactions including hydrolysis and N-alkylation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Monoamine Oxidase Inhibition : Similar compounds have been reported to act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. Inhibiting this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, thus potentially alleviating depressive symptoms .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with bacterial metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive/negative bacteria
AntifungalActive against various fungal strains
MAO InhibitionPotential antidepressant properties through MAO inhibition

Research Highlights

  • A study demonstrated that derivatives based on this compound exhibited significant inhibition rates against MAO-A and MAO-B enzymes. Compounds with a para-fluoro substituent showed the highest inhibitory activity (up to 71.8% at 100 µM) .
  • Another investigation into the synthesis of related compounds revealed their potential as selective inhibitors for specific kinases involved in cancer pathways .

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